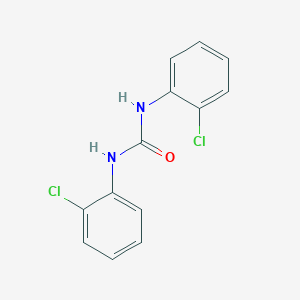

1,3-Bis(2-chlorophenyl)urea

Beschreibung

Contextualization of 1,3-Bis(2-chlorophenyl)urea within Contemporary Urea (B33335) Chemistry Research

This compound is a symmetrical diaryl urea, characterized by a central urea core flanked by two 2-chlorophenyl groups. Its synthesis is well-documented in chemical literature, often serving as an example in the development of new synthetic methodologies for diaryl ureas. While not as prominent as some of its more complex cousins, this compound and its isomers are subjects of interest in several research areas.

Notably, this compound has been investigated for its potential as a herbicide and pesticide. The presence of halogenated phenyl rings is a common feature in many agrochemicals, and research into compounds like this compound helps to elucidate the structure-activity relationships that govern their biological effects. ontosight.aiontosight.ai For instance, related chlorinated phenylurea compounds are known to act as herbicides by inhibiting photosynthesis in plants. ontosight.ai Furthermore, its synthesis from 2-chloroaniline (B154045) serves as a foundational reaction, providing a basis for creating more complex and potentially more potent derivatives.

Academic Importance of Substituted N,N'-Diarylurea Scaffolds in Chemical and Biological Sciences

The N,N'-diarylurea moiety is of immense academic and industrial importance due to its unique structural and electronic properties. The urea group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows it to bind effectively to biological targets such as enzymes and receptors, making it a powerful pharmacophore in drug design. nih.gov

The breakthrough of Sorafenib, an N,N'-diarylurea approved for treating advanced kidney and liver cancers, ignited a surge of research into this class of compounds. nih.gov Sorafenib and similar molecules function as multi-kinase inhibitors, targeting key enzymes like vascular endothelial growth factor receptor (VEGFR) and RAF kinases that are crucial for tumor growth and angiogenesis (the formation of new blood vessels). nih.gov This has established the diarylurea scaffold as a cornerstone in the development of targeted cancer therapies. nih.govdrugbank.com

Beyond oncology, the diarylurea framework is integral to compounds showing a wide array of biological activities. nih.gov Researchers have successfully developed diarylureas with potent antimicrobial properties, including activity against multidrug-resistant bacteria like MRSA and parasites responsible for diseases like schistosomiasis and malaria. nih.govnih.govmmv.orgencyclopedia.pub The versatility of the diarylurea scaffold also extends to its use in developing anti-inflammatory agents and inhibitors for other key cellular targets like p38 MAP kinase. mdpi.com The conformation of the diarylurea, meaning the spatial arrangement of its aryl rings, is crucial to its activity and is a key area of study for optimizing binding to specific biological targets. uclan.ac.uk

Current and Prospective Research Trajectories for this compound

Current research involving this compound is primarily centered on its agrochemical potential. Studies have pointed towards its herbicidal and pesticidal activities, suggesting a trajectory focused on developing more effective and selective crop protection agents. google.com Investigations into its environmental impact and degradation pathways are also a logical extension of this research. ontosight.ai

Prospectively, the established importance of the diarylurea scaffold in medicine opens up avenues for exploring this compound as a starting point or a fragment for new therapeutic agents. While it may not be a lead candidate itself, its structure could be modified to create libraries of new compounds for screening against various diseases. The ortho-chloro substitution provides specific steric and electronic properties that could be exploited in designing selective inhibitors for kinases or other enzymes. Future research could involve creating unsymmetrical derivatives, where one of the 2-chlorophenyl rings is replaced by a different aromatic or heterocyclic system, to fine-tune biological activity, a common strategy in modern drug discovery. nih.gov As the search for novel antibiotics and anticancer drugs continues, every characterized diarylurea, including this compound, serves as a valuable piece in the vast puzzle of chemical synthesis and drug development.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | nih.gov |

| Molecular Weight | 281.13 g/mol | |

| CAS Number | 13208-19-0 | nih.gov |

| Appearance | White Solid | |

| Melting Point | 242.0–242.3 °C |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13208-19-0 |

|---|---|

Molekularformel |

C13H10Cl2N2O |

Molekulargewicht |

281.13 g/mol |

IUPAC-Name |

1,3-bis(2-chlorophenyl)urea |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |

InChI-Schlüssel |

FUXMTFVWDZUSSG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |

Andere CAS-Nummern |

13208-19-0 |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

0.3 [ug/mL] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3-Bis(2-chlorophenyl)urea

The synthesis of this compound can be achieved through several established routes, with the choice of method often depending on factors such as starting material availability, desired purity, and scalability.

Triphosgene-Mediated Condensation of Arylamines

A prevalent and efficient method for the synthesis of symmetrical diaryl ureas, including this compound, involves the use of triphosgene (B27547) as a phosgene (B1210022) equivalent. nih.gov Triphosgene, a stable solid, offers a safer alternative to gaseous phosgene. nih.gov The reaction proceeds by treating the corresponding arylamine, in this case, 2-chloroaniline (B154045), with triphosgene in the presence of a base, such as triethylamine. nih.gov

The reaction mechanism is initiated by the nucleophilic attack of the primary amine on the triphosgene molecule, leading to the in situ formation of an isocyanate intermediate (2-chlorophenyl isocyanate). nih.gov This highly reactive isocyanate then readily reacts with a second molecule of 2-chloroaniline to yield the final this compound product. nih.gov The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction. nih.gov This one-pot procedure is often favored for its convenience and generally provides good to excellent yields. nih.gov

Table 1: Representative Conditions for Triphosgene-Mediated Synthesis of Symmetrical Diaryl Ureas

| Arylamine | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Substituted Anilines | Triphosgene, Triethylamine | Dichloromethane | Not Specified | Good to Excellent | nih.gov |

| 2-Aminothiozole | Triphosgene, Triethylamine | Not Specified | Not Specified | Not Specified | nih.gov |

This table presents generalized conditions. Specific parameters may vary depending on the substrate.

Alternative Approaches via Hydroxamic Acid Intermediates

An alternative synthetic strategy for the formation of ureas involves the Lossen rearrangement of hydroxamic acid derivatives. core.ac.uk This method provides a pathway to the isocyanate intermediate without the direct use of phosgene or its equivalents. The process begins with the conversion of a carboxylic acid to a hydroxamic acid. This can be achieved by reacting the corresponding carboxylic acid with hydroxylamine (B1172632) in the presence of a coupling agent.

The resulting hydroxamic acid is then subjected to conditions that induce the Lossen rearrangement, a thermal or base-catalyzed conversion of the hydroxamic acid to an isocyanate. core.ac.uk For the synthesis of this compound, a 2-chlorobenzoyl hydroxamic acid would be the key intermediate. Once the 2-chlorophenyl isocyanate is generated, it can be trapped by 2-chloroaniline to form the desired product. Carbodiimides can be employed to mediate this one-pot rearrangement and coupling process. core.ac.uk

Exploration of Active Carbamate-Mediated Alkylation in Analogous Urea (B33335) Systems

Carbamates can serve as versatile intermediates in the synthesis of ureas. acs.org In these systems, an "active" carbamate (B1207046), often derived from an alcohol and an isocyanate, can undergo nucleophilic substitution with an amine to form a urea linkage. For instance, an aryl carbamate can be prepared and subsequently reacted with an arylamine to produce an unsymmetrical diaryl urea.

While not a direct synthesis of the symmetrical this compound from a single starting amine, this methodology is highly relevant in the broader context of urea synthesis and can be adapted for the preparation of unsymmetrical congeners. The reactivity of the carbamate can be tuned by the nature of the alcohol leaving group. acs.org For example, the reaction of amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been utilized as a carbonyl source for the synthesis of carbamates and ureas under mild conditions.

Advanced Reaction Chemistry of this compound and Related Congeners

The chemical reactivity of this compound is largely dictated by the presence of the urea functionality and the two chlorinated phenyl rings.

Nucleophilic Substitution Reactions at Chlorine Centers

The chlorine atoms on the phenyl rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although they are generally less reactive than in aryl halides bearing strong electron-withdrawing groups. The urea moiety itself is not a strong activating group for SNAr. However, under forcing conditions or with the use of a suitable catalyst, the chlorine atoms can be displaced by various nucleophiles.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of new carbon-nitrogen bonds at the aryl chloride positions. organic-chemistry.org This would involve reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand and base. organic-chemistry.org This reaction would lead to the formation of novel, more complex urea derivatives with substituted amino groups in place of the chlorine atoms.

Table 2: Potential Nucleophilic Substitution Reactions on the Aryl Rings

| Reaction Type | Nucleophile | Catalyst/Conditions | Potential Product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Palladium catalyst, Ligand, Base | 1,3-Bis(2-(amino)phenyl)urea derivative |

| Hydroxylation | Hydroxide source | Copper or Palladium catalyst | 1,3-Bis(2-hydroxyphenyl)urea |

| Cyanation | Cyanide source | Nickel or Palladium catalyst | 1,3-Bis(2-cyanophenyl)urea |

This table outlines potential transformations based on established methodologies for aryl chlorides.

Oxidation and Reduction Reaction Pathways

The this compound molecule possesses sites that can undergo both oxidation and reduction. The urea functional group is generally stable to mild oxidizing agents. However, under more vigorous conditions, oxidation could potentially lead to cleavage of the urea linkage or modification of the aromatic rings. The oxidation of N-aryl ureas can be complex, and the reaction outcome is highly dependent on the oxidant and reaction conditions. rsc.org

The aryl chloride moieties can be subjected to reductive dehalogenation. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, can be employed to replace the chlorine atoms with hydrogen, yielding 1,3-diphenylurea. acs.org The conditions for the reduction of aryl chlorides are typically more forcing than for the corresponding bromides or iodides. acs.org

The urea functional group itself is generally resistant to reduction under standard catalytic hydrogenation conditions used for dehalogenation.

Catalytic Transformations of Urea Derivatives

The catalytic hydrogenation of diaryl ureas, such as the structurally related 1,3-bis(4-chlorophenyl)urea (B74380), serves as a significant model for understanding the potential transformations of this compound. These reactions are pivotal as they represent a method for the indirect reduction of carbon dioxide and the synthesis of valuable chemicals. The product distribution is highly dependent on the catalyst system and the presence of additives, which can steer the reaction towards either two-electron or six-electron reduction products.

The hydrogenation of diaryl ureas is understood to proceed through a multi-step mechanism. Initially, the urea derivative may undergo thermal decomposition to form an isocyanate, which is then hydrogenated to a formamide (B127407). researchgate.net An alternative and more prevalent pathway involves the direct hydrogenation of the carbonyl C=O double bond to form a hemiaminal intermediate. researchgate.net The fate of this key intermediate is then determined by the reaction conditions, particularly the acid-base environment. rsc.org

Control experiments with 1,3-bis(4-chlorophenyl)urea have shown that in the absence of a catalyst, the conversion of the corresponding isocyanate is difficult. rsc.org The presence of a ruthenium catalyst system facilitates the hydrogenation. The reaction can be controlled to yield different products, suggesting a complex interplay of reaction pathways. For instance, the further hydrogenation of the initially formed formamide can lead to N-monomethylamines and methanol (B129727). nih.gov

A proposed reaction pathway for the hydrogenation of urea derivatives to six-electron reduction products involves the initial formation of a hemiaminal intermediate, which can then be selectively converted to either formamides or further reduced to methylamines and methanol. researchgate.net

The selectivity of the hydrogenation of diaryl ureas is profoundly influenced by the choice of catalyst and additives. Ruthenium and Iridium-based catalyst systems have been shown to be effective. For instance, a (PPh₃)₃RuCl₂ catalyst in conjunction with a triphos ligand has been utilized in the hydrogenation of 1,3-bis(4-chlorophenyl)urea. nih.gov Similarly, an Iridium-based pincer catalyst, (PPh₃)₃Ir(CO)H, has been employed for the conversion of ureas to formamides and amines. nih.gov

Additives, particularly bases, play a crucial role in directing the reaction outcome. The molar ratio of an additive like potassium tert-butoxide (KOtBu) to the ruthenium catalyst can switch the selectivity between two-electron and six-electron reduction products. rsc.orgresearchgate.net When the molar ratio of KOtBu to (PPh₃)₃RuCl₂ is high (exceeding 2.0), the formation of two-electron reduction products, such as N-formamides, is favored. rsc.orgresearchgate.net Conversely, at lower molar ratios (below 2.0), the reaction proceeds to the six-electron reduction products, namely N-monomethylamines and methanol. rsc.orgresearchgate.net This control is attributed to the regulation of the acid-base environment of the reaction, which dictates the fate of the common hemiaminal intermediate. rsc.org

The type of base used as an additive also impacts the reaction. Strong bases tend to favor the formation of N-formamides, while other additives like NaHBEt₃ and NaOH have also been used, leading to N-monomethylamines in good yields. nih.gov The strategic selection of catalysts and additives allows for the customized synthesis of formamides, methylamines, or methanol from urea derivatives.

Table 1: Influence of Additives on the Hydrogenation of 1,3-bis(4-chlorophenyl)urea

| Catalyst System | Additive | Molar Ratio (Additive/Catalyst) | Major Product(s) | Reference |

| (PPh₃)₃RuCl₂ / triphos | KOtBu | > 2.0 | N-(4-chlorophenyl)formamide | rsc.orgresearchgate.net |

| (PPh₃)₃RuCl₂ / triphos | KOtBu | < 2.0 | 4-chloro-N-methylaniline, Methanol | rsc.orgresearchgate.net |

| (PPh₃)₃RuCl₂ / triphos | NaHBEt₃ | - | 4-chloro-N-methylaniline | nih.gov |

| (PPh₃)₃RuCl₂ / triphos | NaOH | - | 4-chloro-N-methylaniline | nih.gov |

| (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | None | - | N-(4-chlorophenyl)formamide | nih.gov |

Intramolecular Cyclization and Rearrangement Studies of Urea Derivatives

While specific studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented, the broader class of diaryl ureas is known to undergo such transformations to yield various heterocyclic structures. These reactions are of significant interest for the synthesis of pharmacologically relevant scaffolds.

Palladium-catalyzed intramolecular cyclization of N-aryl ureas has been reported to produce bicyclic imidazolidin-2-ones. Gold(I) catalysts have also been employed in the cyclization of ortho-alkynyl-substituted N-aryl ureas to synthesize pyrimido[1,6-a]indol-1(2H)-ones. figshare.com These examples highlight the potential for the urea moiety in this compound to participate in cyclization reactions, given the appropriate substitution pattern and catalytic conditions. The presence of the ortho-chloro substituents on the phenyl rings could influence the regioselectivity and feasibility of such cyclizations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of 1,3-bis(2-chlorophenyl)urea provides critical information about the arrangement of protons in the molecule. In a study by Yadav et al. (2015), the spectrum was recorded on a 300 MHz instrument using DMSO-d₆ as the solvent. The spectrum displays distinct signals for the amine (N-H) and aromatic (Ar-H) protons.

The two N-H protons of the urea (B33335) linkage appear as a singlet at 8.91 ppm. The aromatic region of the spectrum, from 7.25 to 8.15 ppm, shows a complex multiplet pattern corresponding to the eight protons on the two 2-chlorophenyl rings. The ortho-position of the chlorine atom on each phenyl ring results in a characteristic splitting pattern for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.91 | Singlet | -NH (2H) |

| 8.13-8.15 | Multiplet | Aromatic-H (2H) |

| 7.47-7.49 | Multiplet | Aromatic-H (2H) |

| 7.32-7.37 | Multiplet | Aromatic-H (2H) |

| 7.25-7.30 | Multiplet | Aromatic-H (2H) |

Data sourced from Yadav et al., RSC Advances, 2015.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound, recorded at 75 MHz in DMSO-d₆, confirms the presence of the carbonyl carbon and the distinct carbons of the substituted phenyl rings.

The carbonyl carbon (C=O) of the urea moiety is observed as a characteristic peak at 152.7 ppm. The aromatic carbons appear in the range of 122.4 to 135.2 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) is found at 125.1 ppm, while the carbon atom bonded to the nitrogen atom (C-N) is at 135.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.7 | C=O (Urea) |

| 135.2 | Ar-C |

| 129.5 | Ar-C |

| 127.8 | Ar-C |

| 125.1 | Ar-C |

| 123.6 | Ar-C |

| 122.4 | Ar-C |

Data sourced from Yadav et al., RSC Advances, 2015.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass, confirming its elemental composition.

The calculated molecular formula for this compound is C₁₃H₁₀Cl₂N₂O. The HRMS analysis shows a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 281.0246. This experimental value is in close agreement with the calculated theoretical mass of 281.0248, confirming the compound's identity. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the key structural features.

The most prominent bands include a strong absorption for the N-H stretching vibration at 3291 cm⁻¹, which is typical for urea compounds. The carbonyl (C=O) stretching vibration appears as a strong band at 1634 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations around 1586 cm⁻¹, and the C-N stretching is observed at 1530 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3291 | N-H Stretch |

| 1634 | C=O Stretch (Urea Amide I) |

| 1586 | C=C Aromatic Stretch |

| 1530 | C-N Stretch / N-H Bend (Amide II) |

Data sourced from Yadav et al., RSC Advances, 2015.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The primary absorption bands are expected to arise from π→π* transitions of the chlorophenyl groups. The presence of the urea moiety and the chlorine atoms as substituents on the benzene (B151609) rings will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. Typically, substituted benzenes show a strong primary band around 200-220 nm and a weaker secondary band around 250-280 nm. A weak n→π* transition associated with the carbonyl group of the urea may also be observed, though it is often obscured by the more intense π→π* transitions.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, the crystal system has been reported to be Orthorhombic. However, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates were not available in the reviewed scientific literature. Such an analysis would definitively establish the molecular conformation and the hydrogen-bonding networks that dictate the crystal packing in the solid state.

Crystal Structure Determination and Molecular Conformation

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, its structural parameters can be inferred from closely related compounds. The crystal structure of its isomer, 1,3-bis(4-chlorophenyl)urea (B74380), has been determined and provides significant insight. nih.gov This analogue crystallizes in the monoclinic crystal system. nih.govresearchgate.net

A key feature of N,N'-diphenylurea structures is the relative orientation of the phenyl rings to the central urea plane. In 1,3-bis(4-chlorophenyl)urea, the phenyl ring is twisted with respect to the N—C(=O)—N fragment, forming a dihedral angle of 51.6 (1)°. nih.gov A similar twisted conformation is expected for the this compound molecule due to the steric hindrance imposed by the ortho-chloro substituents.

The conformation of the urea N-H bonds is another critical aspect. Theoretical and spectroscopic analyses of the parent compound, N,N'-diphenylurea, show a predominance of cis-trans and trans-trans conformations in the gas phase, with the trans-trans conformer being favored in solution. nih.gov This refers to the orientation of the N-H bonds relative to the C=O bond. In the solid state, the trans-trans conformation is common as it facilitates the formation of robust hydrogen-bonded chains. Given this, this compound is likely to adopt a twisted, trans-trans conformation in its crystalline form.

Table 1: Crystallographic Data for the Analogue Compound 1,3-Bis(4-chlorophenyl)urea nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.13 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.093 (3) |

| b (Å) | 4.5768 (5) |

| c (Å) | 9.901 (1) |

| β (°) | 96.389 (2) |

| Volume (ų) | 1220.1 (2) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of N,N'-diaryl ureas is predominantly governed by strong intermolecular N-H···O=C hydrogen bonds. In these structures, the two N-H donor groups of one molecule typically interact with the C=O acceptor group of a neighboring molecule. This interaction is highly directional and leads to the formation of robust, one-dimensional supramolecular synthons, such as linear hydrogen-bonded chains or tapes. nih.govnih.gov

For the analogue 1,3-bis(4-chlorophenyl)urea, molecules are linked into linear chains by N-H···O hydrogen bonds with a reported bond length of 2.845 (2) Å. nih.gov It is highly probable that this compound assembles in a similar fashion, forming one-dimensional chains as the primary packing motif.

In addition to the dominant urea-urea hydrogen bonds, weaker interactions involving the chloro-substituents and phenyl rings are expected to play a crucial role in organizing these chains into a three-dimensional structure. These can include:

C-H···Cl interactions: Weak hydrogen bonds between phenyl C-H groups and chlorine atoms of adjacent molecules.

Halogen···Halogen interactions: Close contacts between chlorine atoms.

π-π stacking interactions: Stacking of the aromatic phenyl rings from neighboring chains.

Polymorphism and Cocrystallization Phenomena in Bis-Urea Systems

Bis-urea systems, particularly N,N'-diphenylureas, are known to exhibit polymorphism—the ability to crystallize in different solid-state forms with distinct molecular packing. researchgate.net This phenomenon arises from the molecule's conformational flexibility and the various ways hydrogen bonds and other intermolecular forces can assemble the molecules. For instance, different polymorphs can feature parallel versus antiparallel arrangements of the primary hydrogen-bonded chains.

Furthermore, the urea functional group is an excellent and widely used component in cocrystallization. nih.govnih.gov A cocrystal is a multi-component crystalline solid where the components are neutral molecules held together in a stoichiometric ratio by non-covalent interactions. Urea's high potential for cocrystal formation stems from its potent hydrogen bond donor (two amine groups) and acceptor (carbonyl group) capabilities. nih.govnih.gov This allows it to form a variety of supramolecular patterns with other molecules (coformers). nih.gov

Diarylureas can form cocrystals with compounds that are strong hydrogen-bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The formation of these cocrystals can significantly alter the physicochemical properties of the parent compound. researchgate.net Given the robust hydrogen-bonding capacity of the this compound backbone, it is a strong candidate for forming cocrystals with various pharmaceutically or industrially relevant coformers.

Hirshfeld Surface Analysis for Quantitative Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The analysis maps properties onto a unique surface for each molecule, defined by where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By generating two-dimensional "fingerprint plots" from the Hirshfeld surface, the relative contributions of different types of intermolecular contacts can be quantified. nih.govnih.gov For a molecule like this compound, this analysis would provide quantitative data on the importance of various interactions in stabilizing the crystal structure.

Based on analyses of other halogenated organic compounds, the expected contributions would be:

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

Cl···H/H···Cl contacts: A significant contributor, quantifying the C-H···Cl hydrogen bonds and other chlorine-hydrogen interactions.

C···H/H···C contacts: Indicative of C-H···π interactions between the edge of one phenyl ring and the face of another.

O···H/H···O and N···H/H···N contacts: These appear as sharp spikes on the fingerprint plot and represent the crucial N-H···O hydrogen bonds. nih.gov

Cl···Cl contacts: Quantifying halogen-halogen interactions.

C···C contacts: Representing π-π stacking interactions.

This quantitative breakdown allows for a detailed understanding of the hierarchy of interactions that govern the supramolecular assembly of the crystal. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-bis(4-chlorophenyl)urea |

| N,N'-diphenylurea |

| Dimethyl sulfoxide (DMSO) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular structure and electronic properties of chemical compounds. These theoretical methods allow for the prediction of various molecular attributes from first principles, offering a powerful complement to experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely applied to predict the properties of molecules, including those with complex electronic structures like substituted ureas. A DFT study of 1,3-Bis(2-chlorophenyl)urea would provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like this compound, with rotational freedom around the C-N bonds, a conformational analysis would be necessary to identify the global minimum on the potential energy surface. This would reveal the preferred spatial orientation of the two ortho-chlorophenyl rings relative to the central urea (B33335) moiety, which is critical for understanding its intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Prediction of Thermochemical Properties

DFT calculations can also be used to predict important thermochemical properties, such as the standard enthalpy of formation, entropy, and heat capacity. These parameters are fundamental for understanding the thermodynamic stability and behavior of the compound under various conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum mechanical method used to investigate the electronic excited states of molecules. arxiv.org It is particularly effective for calculating the electronic absorption spectra, which correspond to the wavelengths of light a molecule absorbs. ekb.eg This analysis provides insights into the molecule's color and its behavior upon exposure to light.

For a molecule like this compound, a TD-DFT calculation would typically be performed after first optimizing the ground-state molecular geometry using standard Density Functional Theory (DFT). sid.ir The TD-DFT calculation then provides information on vertical excitation energies (the energy difference between the ground and excited states without change in geometry), oscillator strengths (the probability of a given electronic transition), and the molecular orbitals involved in these transitions. sid.ir

Key electronic transitions, such as π-π* and n-π*, are often identified. The analysis of which orbitals contribute to these transitions helps in understanding the intramolecular charge transfer (CT) character of the excitation. Although specific TD-DFT studies on this compound are not detailed in the available literature, this computational approach is standard for characterizing the optoelectronic properties of diaryl urea derivatives and related organic compounds. ekb.eg The choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set is crucial for obtaining results that correlate well with experimental UV-Vis spectra. arxiv.org

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in laser technology, optical data storage, and telecommunications. Urea and its derivatives are known to possess promising NLO characteristics due to their molecular structure, which can lead to large hyperpolarizabilities. researchgate.net

Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability is indicative of significant NLO activity.

For this compound, the presence of the urea bridge connecting two phenyl rings substituted with electron-withdrawing chlorine atoms can influence the intramolecular charge transfer and enhance NLO properties. Theoretical calculations would involve optimizing the molecule's geometry and then computing the NLO parameters. Studies on other organic molecules have shown that computational predictions can effectively guide the synthesis of new materials with enhanced NLO properties. researchgate.net While specific calculated values for this compound are not available in the cited literature, the methodology is well-established for screening and designing potential NLO materials.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides a detailed view of the dynamic behavior of a compound, such as conformational changes, interactions with its environment (like a solvent), and its stability under different conditions. nih.govmdpi.com

An MD simulation of this compound could be performed to understand its flexibility, particularly the rotation around the bonds connecting the phenyl rings to the urea moiety. By placing the molecule in a simulation box with a solvent, such as water, one can observe how it interacts with solvent molecules and how its conformation adapts. nih.gov The simulation solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of particles evolve. mdpi.com

Analysis of the MD trajectory can reveal stable conformations, hydrogen bonding patterns, and diffusion behavior. mdpi.com While specific MD studies on this compound are not present in the search results, simulations on urea itself have provided deep insights into its nucleation from aqueous solutions and its interactions in complex systems, demonstrating the power of this technique to understand molecular behavior at an atomistic level. nih.gov

Molecular Docking Simulations and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns of potential drug candidates. ijpsr.com Diaryl urea derivatives are known to inhibit various protein targets, making them an interesting subject for docking studies.

In a typical docking study involving a urea derivative, the compound is placed into the active site of a target protein. The algorithm then samples different conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. nih.gov The urea moiety is a key pharmacophore, often forming critical hydrogen bonds with amino acid residues in the protein's active site. ijpsr.com

Studies on various 1,3-disubstituted urea derivatives have shown that the carbonyl oxygen of the urea group commonly acts as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors. ijpsr.com For instance, docking studies of urea derivatives into the active site of epoxide hydrolase revealed hydrogen bond interactions with tyrosine residues (TYR381 and TYR465). ijpsr.com The phenyl rings can also form hydrophobic or π-stacking interactions with other aromatic residues, further stabilizing the complex.

The table below summarizes representative docking results for urea derivatives against a protein target, illustrating the types of interactions and scoring values obtained in such studies.

| Ligand | Target Protein | Docking Score (G-Score) | Key Interacting Residues | Interaction Type |

| Urea Derivative 6s | Epoxide Hydrolase | -8.03 | TYR381, TYR465 | Hydrogen Bond |

| Co-crystallized Ligand | Epoxide Hydrolase | -3.77 | TYR381, TYR465 | Hydrogen Bond |

This data is based on a study of 1,3-disubstituted urea derivatives as anti-tubercular agents and is used here as a representative example. ijpsr.com

These findings suggest that this compound would likely engage protein targets through similar hydrogen bonding via its central urea core, with the chlorophenyl groups occupying hydrophobic pockets and potentially forming additional interactions.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to identify the key structural features that influence the activity of the compounds. mdpi.com

For a class of compounds like diaryl ureas, a QSAR study would involve a dataset of molecules with known biological activities against a specific target. The molecules are aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated around them. frontiersin.org A statistical model is then built to correlate the variations in these fields with the observed changes in biological activity.

The resulting QSAR models, often visualized as 3D contour maps, highlight regions where specific properties are favorable or unfavorable for activity. For example, a map might show that a bulky group is preferred in one region (favorable steric contour) or that an electronegative group is disfavored in another (unfavorable electrostatic contour). mdpi.com Such studies on diaryl urea derivatives as B-RAF kinase inhibitors have provided valuable insights for designing more potent compounds. researchgate.net

The key findings from a QSAR study often pinpoint the importance of specific substitutions on the phenyl rings and the role of the central urea linker. This information provides a rational basis for further chemical modifications to optimize the biological activity. mdpi.comresearchgate.net

Supramolecular Chemistry and Material Science Applications

Investigation of Hydrogen Bonding Motifs in 1,3-Bis-Ureas

The urea (B33335) functional group is a powerful and well-studied motif in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the formation of characteristic hydrogen bonding patterns that dictate the assembly of molecules in the solid state and in solution.

In many crystalline structures of symmetrically substituted 1,3-diaryl ureas, the dominant motif is a one-dimensional, bifurcated N−H···O hydrogen-bonded chain, often referred to as an α-tape or α-network. In this arrangement, each urea group forms two hydrogen bonds with an adjacent molecule, creating a linear tape-like structure. For instance, the closely related compound N,N′-bis(4-chlorophenyl)urea exhibits a structure where the two –NH– fragments of one molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, resulting in the formation of a linear, hydrogen-bonded chain. nih.gov It is highly probable that 1,3-Bis(2-chlorophenyl)urea adopts a similar primary hydrogen-bonding motif.

However, the presence of electron-withdrawing groups on the aryl rings, such as the chloro-substituent in the ortho position, can influence the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby modulating the strength of these hydrogen bonds. Furthermore, when aryl rings contain potential hydrogen-bond acceptor groups, alternative bonding patterns can emerge where the urea N-H donors interact with these groups instead of the urea carbonyl. researchgate.net While the chlorine atom is not a strong hydrogen bond acceptor, its position on the phenyl ring can induce steric effects that may lead to variations in the crystal packing and the precise geometry of the hydrogen-bonded assemblies.

Theoretical investigations and spectroscopic analyses are key to understanding these motifs. For example, in studies of trialkyl-substituted ureas, Fourier-transform infrared (FTIR) spectroscopy has been used to distinguish between different hydrogen-bonded states. The carbonyl stretching band (C=O) is particularly sensitive to its environment; a band around 1660 cm⁻¹ can be assigned to free urea carbonyls, while a shift to a lower wavenumber (around 1621 cm⁻¹) indicates the carbonyl group is participating in a hydrogen bond with an N-H group of another urea molecule (C=O···H–N). mdpi.com

Table 1: Common Hydrogen Bonding Parameters in Diaryl Ureas

| Interaction Type | Typical Distance (Å) | Description |

| N-H···O | 2.8 - 3.0 | The primary interaction forming the urea tape. |

| C-H···O | 3.0 - 3.4 | Weaker interactions that can influence crystal packing. |

| π-π stacking | 3.3 - 3.8 | Interactions between aromatic rings of adjacent molecules. |

Note: The data in this table represents typical values for diaryl ureas and is not specific to this compound due to a lack of specific crystallographic data for this compound.

Mechanisms of Self-Assembly and Aggregation Behavior in Solution and Solid States

The self-assembly of 1,3-bis-ureas like this compound is a hierarchical process driven by the interplay of various non-covalent interactions. tue.nl In solution, the process begins with the formation of the primary hydrogen-bonded chains or tapes as described above. These one-dimensional assemblies then aggregate into larger structures such as fibrils or fibers through weaker, secondary interactions. tue.nl These can include van der Waals forces, π-π stacking between the chlorophenyl rings, and hydrophobic interactions.

The aggregation behavior is highly dependent on the solvent. In non-polar, aromatic solvents, the hydrogen bonding between urea groups is highly favored, leading to strong aggregation and often, the formation of a gel network. thieme-connect.de In more polar, competitive solvents that can form hydrogen bonds with the urea groups, the self-assembly process can be disrupted or inhibited.

Upon reaching a critical concentration, these self-assembled fibrils can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. vub.be The transition from a solution (sol) to a gel state is often triggered by a change in temperature, a process that can be reversible. Typically, heating the gel provides enough thermal energy to break the non-covalent bonds, leading to the dissolution of the network. Subsequent slow cooling allows the hierarchical self-assembly process to re-occur, reforming the gel. thieme-connect.de

In the solid state, the aggregation is dictated by the thermodynamics of crystal packing, leading to the most stable crystalline form. The final solid-state architecture is a result of maximizing favorable intermolecular interactions, with the strong urea-urea hydrogen bonds acting as the primary organizing force.

Design and Characterization of Supramolecular Structures (e.g., Gels, Capsules, Crystals)

The predictable self-assembly of bis-ureas makes them excellent candidates for the design of various supramolecular structures. The properties of the resulting materials are directly linked to the molecular design of the building block.

Gels: Low molecular weight gelators (LMWGs), including many bis-urea derivatives, are of significant interest for creating "smart" materials that respond to external stimuli. vub.beresearchgate.net By modifying the peripheral groups of the bis-urea molecule, one can tune the properties of the resulting gel. For this compound, the chlorine atoms can participate in halogen bonding, a weaker directional interaction that could further stabilize the resulting fibrous network. The formation of supramolecular gels is a key application for such molecules, with potential uses in areas like drug delivery and tissue engineering. vub.bemdpi.com

Crystals: Crystal engineering with urea functionalities is a widely used strategy for creating ordered solid-state materials. nih.gov By controlling the crystallization conditions (e.g., solvent, temperature), it is possible to influence the packing of this compound molecules and potentially isolate different polymorphic forms, each with unique physical properties. The study of single crystals via X-ray diffraction provides definitive information on the hydrogen bonding motifs and packing arrangements that govern the supramolecular architecture.

Capsules: While less common for simple bis-ureas, more complex derivatives can be designed to form discrete, closed structures like capsules through intramolecular hydrogen bonding or by assembly around a template. These structures are of interest for molecular encapsulation and transport.

The characterization of these supramolecular structures relies on a combination of techniques. Microscopy (SEM, TEM, AFM) is used to visualize the fibrous networks of gels, while spectroscopy (FTIR, UV-Vis, Fluorescence) provides information on the intermolecular interactions. Rheology is employed to measure the mechanical properties of gels, such as their stiffness and stability.

Exploration of this compound as a Building Block in Polymer Chemistry and Novel Material Development

The strong, reversible hydrogen bonds formed by the bis-urea motif can be incorporated into polymer chains to create physically cross-linked materials. In this context, this compound can act as a chain extender or a cross-linking agent in the synthesis of polymers like poly(urethane-urea)s and other elastomers. researchgate.net

When embedded in a polymer matrix, the bis-urea units can self-assemble into discrete, hard domains that act as physical cross-links, reinforcing the softer polymer matrix. Unlike covalent cross-links, these hydrogen-bonded networks are dynamic and can be disrupted by heat or a suitable solvent. This leads to thermoplastic elastomers—materials that behave like cross-linked rubbers at room temperature but can be processed like thermoplastics at elevated temperatures.

The introduction of such motifs can significantly enhance the mechanical properties of polymers, including their tensile strength and heat resistance. researchgate.net For example, in poly(urethane-urea) elastomers, the hard segments containing urea groups can lead to materials with breaking strengths as high as 65 MPa and good thermal stability up to 300 °C. researchgate.net The specific structure of the bis-urea unit, including the nature and position of the substituents on the phenyl rings, influences the efficiency of the physical cross-linking and, consequently, the final properties of the polymer. The 2-chloro substituents in this compound would be expected to impart a degree of rigidity and potentially enhance thermal stability in such polymer systems.

Biological Activity Research Mechanistic & Non Clinical Applications

Mechanistic Studies of Enzyme Inhibition

Urease Inhibition: Diarylurea compounds are recognized as inhibitors of urease, a nickel-dependent metalloenzyme. researchgate.net Urease is implicated in the pathogenesis of conditions such as urolithiasis, pyelonephritis, and gastric ulcers caused by Helicobacter pylori. core.ac.uk The inhibitory potential of urea (B33335) derivatives against urease has been a focus of pharmaceutical research to develop treatments for these conditions. core.ac.ukresearchgate.net Compounds containing a urea or thiourea fragment are considered natural candidates for urease inhibition. nih.gov For instance, some dipeptide conjugates converted into urea and thiourea derivatives have demonstrated potent urease inhibitory activity. core.ac.ukresearchgate.net

Glutathione S-Transferase (GST) Inhibition: Glutathione S-transferases (GSTs) are phase II detoxification enzymes that can contribute to chemoresistance in cancer by metabolizing anticancer drugs. mdpi.comnih.gov Certain phytochemicals and synthetic compounds can modulate GST activity. mdpi.com Some diarylurea derivatives have been investigated for their potential to inhibit GSTs, which could be beneficial as adjuvant treatments for cancers with high levels of GST expression. mdpi.comnih.gov For example, 7-nitro-2,1,3-benzoxadiazole derivatives, which are not glutathione-peptidomimetic molecules, have been identified as efficient inhibitors of GST P1-1. researchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition: Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. nih.gov 1,3-disubstituted ureas are potent inhibitors of sEH. nih.govmdpi.com The inhibition of sEH by these compounds helps to stabilize epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and blood pressure-regulating effects. escholarship.org Research has focused on improving the pharmacokinetic properties of these urea-based inhibitors by incorporating polar groups to enhance metabolic stability and bioavailability. nih.gov Sorafenib, a 1,3-disubstituted urea, is a potent sEH inhibitor, and this activity may help reduce the severity of its adverse effects. mdpi.com

Molecular Interaction Studies with Biological Targets

The diarylurea scaffold is a prominent pharmacophore in medicinal chemistry due to its ability to bind to various enzymes and receptors. The NH moiety acts as a hydrogen bond donor, while the urea oxygen atom serves as an acceptor. mdpi.com

Protein Binding: Diarylurea-based compounds exhibit strong inhibitory activity against a range of kinases, including RAF kinases, platelet-derived growth factor receptor (PDGF), and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com They are common in type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of kinases. mdpi.com

Receptor Binding Modulation and Antagonism

CXCR1/CXCR2 Receptors: Diarylureas have been identified as antagonists for the chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses. nih.govfrontiersin.org A series of 3-substituted N,N'-diarylureas have been synthesized and evaluated for their affinity to the CXCR2 receptor. nih.govresearchgate.net Studies have shown that different classes of small-molecule antagonists of the human CXCR2 receptor interact with distinct binding sites. nih.gov While some diarylurea antagonists bind to an intracellular site, others, like imidazolylpyrimidine antagonists, bind within the transmembrane domain. nih.gov

Investigation of Herbicidal and Pesticidal Activities

Phenyl urea derivatives, including those with chlorophenyl groups, are known for their herbicidal action, which is based on the inhibition of photosynthesis. researchgate.net These compounds block the electron flow in photosystem II (PSII) by binding to plastoquinone, thereby inhibiting the activity of the water-plastoquinone oxidoreductase enzyme. researchgate.net This disruption of photosynthesis leads to chlorosis in plants. researchgate.net The herbicidal properties of some 2,4-dichlorophenoxyacetyl(thio)urea derivatives have also been reported. researchgate.net

Exploration of Antimicrobial Properties

The diarylurea scaffold is present in numerous compounds with antibacterial properties. mdpi.com The repositioning of diarylureas, initially known as anticancer agents, for antimicrobial applications is an area of active research. nih.govnih.govencyclopedia.pub

Antibacterial Activity: Triclocarban, a polychlorinated diarylurea, has been used as an antimicrobial agent in personal care products for its ability to disrupt microbial fatty acid synthesis and cell membrane formation. mdpi.com Research has also explored benzothiazole-containing analogues of triclocarban, with some compounds showing potent activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com Additionally, various new urea derivatives have been synthesized and screened for in vitro antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Salmonella Typhi, and Shigella dysenteriae, with some showing significant activity. nih.govresearchgate.net

Antifungal Activity: The antifungal potential of diarylureas has also been investigated. While some diarylureas show weak antifungal activity, others have demonstrated more promising results. nih.govencyclopedia.pub For example, aromatic derivatives with a chlorine atom have been evaluated for their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov Furthermore, newly synthesized 1-(2-cyanophenyl)-3-heterylureas have been studied for their protective properties against B. cinerea on plant leaves. e3s-conferences.org

Research into Potential Anti-inflammatory and Antiviral Activities of Diarylureas

Beyond their other biological activities, diarylureas have been reported to possess anti-inflammatory and antiviral properties. nih.govnih.govencyclopedia.pub The anti-inflammatory effects are partly linked to the inhibition of soluble epoxide hydrolase, which leads to an increase in anti-inflammatory EETs. nih.govmdpi.com The potential to repurpose diarylureas for antiviral applications has also been considered, particularly in the context of emerging viral threats. nih.govnih.gov

Conclusion and Future Research Directions

Summary of the Academic Landscape for 1,3-Bis(2-chlorophenyl)urea Research

The academic landscape for this compound is characterized by its position within the broader, extensively studied class of diaryl ureas. While the specific compound is commercially available and has been synthesized and characterized, it does not appear to be the subject of extensive, dedicated research. Its presence is noted in chemical catalogs and synthetic methodology publications, often as one example among a series of related substituted ureas. For instance, its synthesis has been reported with a melting point of 242-244°C. sci-hub.se

The broader family of diaryl ureas has attracted significant scientific interest due to the urea (B33335) moiety's capacity to form robust, directional hydrogen bonds. This has made them foundational building blocks in the fields of supramolecular chemistry and crystal engineering. Research frequently focuses on how different substituents on the phenyl rings influence the solid-state packing and the formation of predictable supramolecular structures. Halogenated diaryl ureas, in particular, are investigated for the role of halogen bonding in directing crystal assembly.

While numerous diaryl urea derivatives have been explored for applications ranging from medicinal chemistry to materials science, this compound itself is more frequently cited as a synthetic intermediate or a reference compound rather than a primary focus of functional studies. The research landscape is thus one of general understanding derived from its chemical class, rather than specific, in-depth investigation into its unique properties and potential applications.

Identification of Key Knowledge Gaps and Unexplored Avenues

The limited focused research on this compound reveals several key knowledge gaps and unexplored avenues for future investigation:

Comprehensive Structural Analysis: While the synthesis and basic characterization are reported, a detailed single-crystal X-ray diffraction study of this compound is not readily available in the public domain. Such a study would be invaluable for understanding its solid-state conformation, the precise nature of its intermolecular hydrogen and halogen bonding, and how the ortho-chloro substituents sterically and electronically influence its supramolecular assembly. The crystal structures of other ortho-substituted diaryl ureas often reveal complex packing arrangements, and a detailed analysis of this compound would provide crucial data for the field of crystal engineering.

Polymorphism and Solvation Studies: The potential for polymorphism and the formation of solvates, common in diaryl ureas, remains unexplored for this specific compound. nih.gov Investigating its crystallization behavior in various solvents could reveal different crystalline forms with distinct physical properties, which is particularly relevant for applications in pharmaceuticals and materials science.

Biological Activity Screening: Many diaryl ureas exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov There is a lack of systematic screening of this compound for potential therapeutic applications. Its specific substitution pattern could lead to unique interactions with biological targets.

Host-Guest Chemistry and Anion Recognition: The urea scaffold is well-known for its ability to bind anions through hydrogen bonding. The specific electronic and steric environment created by the two ortho-chlorophenyl groups could modulate this binding affinity and selectivity. This avenue remains completely unexplored for this compound.

Application in Functional Materials: While bis-urea macrocycles have been used to create functional porous materials, the potential of simpler diaryl ureas like this compound as components in liquid crystals, gels, or other functional organic materials has not been investigated.

Prospective Methodologies and Interdisciplinary Research Opportunities

Future research into this compound could benefit from a range of modern methodologies and interdisciplinary collaborations:

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) calculations could be employed to predict the compound's conformational preferences, the strength of its hydrogen and halogen bonds, and its molecular electrostatic potential surface. This would complement experimental crystallographic data and provide insights into its potential for anion binding and self-assembly.

Advanced Crystallographic Techniques: In addition to single-crystal X-ray diffraction, techniques such as powder X-ray diffraction and thermal analysis (DSC, TGA) would be essential for a thorough investigation of its polymorphic behavior.

High-Throughput Screening: To address the gap in biological activity data, high-throughput screening against various cancer cell lines, bacterial strains, and viral targets could rapidly identify any potential therapeutic utility. This would necessitate collaboration between synthetic chemists and biologists.

Supramolecular Chemistry and Materials Science: An interdisciplinary approach combining synthesis, crystallography, and materials science could explore the use of this compound in the design of novel materials. For example, its potential to form co-crystals with other molecules to create materials with tailored optical or mechanical properties could be investigated. researchgate.net The principles of crystal engineering could be applied to design new solids with desired architectures. nih.gov

Polymer Chemistry: The compound could be explored as a monomer or a chain-capping agent in the synthesis of novel polymers. The urea functionality can introduce specific intermolecular interactions, potentially leading to polymers with enhanced thermal stability or self-healing properties.

Implications for Advanced Chemical Synthesis and Functional Material Design

A deeper understanding of this compound holds several implications for the broader fields of chemical synthesis and material design. The ortho-chloro substitution presents a specific steric and electronic challenge that can provide valuable insights into the principles of molecular recognition and self-assembly.

Informing Synthetic Strategies: A detailed study of its synthesis and reactivity can contribute to the development of more efficient and selective methods for the preparation of ortho-substituted diaryl ureas, which are often more challenging to synthesize than their meta- and para-isomers.

Design Principles for Crystal Engineering: Elucidating the crystal structure and intermolecular interactions of this compound would provide a valuable data point for the rational design of crystalline materials. Understanding how the steric hindrance from the ortho-substituents competes with and modifies the typical hydrogen-bonding motifs of ureas is crucial for advancing the predictability of crystal engineering.

Development of Novel Functional Materials: Should this compound exhibit interesting properties such as strong anion binding or the ability to form stable gels or liquid crystalline phases, it could serve as a simple, accessible scaffold for the development of new functional materials. For instance, its derivatives could be designed as sensors for specific anions or as building blocks for supramolecular polymers. The interplay between hydrogen and halogen bonding in this molecule could be exploited to create complex and robust supramolecular architectures. lookchem.com

Q & A

Q. Table 1: Spectral Reference Data

| Technique | Key Signals | Reference Compound |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.45–7.55 (m, 4H, Ar–H), δ 8.20 (s, 2H, NH) | N-(2-chlorophenyl)urea |

| FTIR | 1675 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H) | 1-(3-Chloro-4-methylphenyl)urea |

Q. Table 2: Crystallographic Parameters

| Parameter | Value (Example from ) |

|---|---|

| Space group | P212121 |

| a, b, c (Å) | 8.3600, 12.0085, 14.3665 |

| V (ų) | 1442.27 |

| R-factor | 0.0460 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.